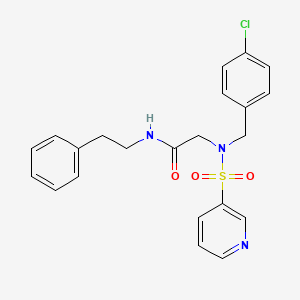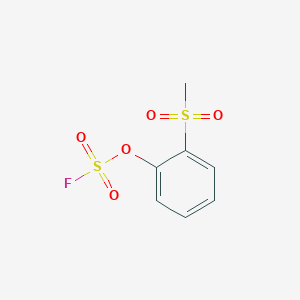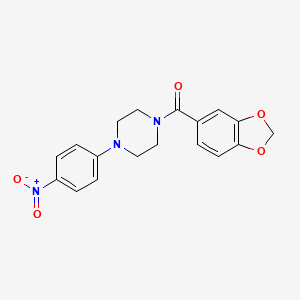
1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-119171, also known as 10-acetyl-3,7-dihydroxyphenoxazine, is a chemical compound with the molecular formula C14H11NO4. It is a highly sensitive, stable substrate for horseradish peroxidase that enables selective detection of hydrogen peroxide. This compound is widely used in biochemical assays due to its ability to produce a fluorescent compound upon reaction with hydrogen peroxide .
Preparation Methods
The synthesis of WAY-119171 involves several steps. One common method includes the acetylation of 3,7-dihydroxyphenoxazine. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Chemical Reactions Analysis
WAY-119171 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this reaction is less commonly utilized.
Substitution: WAY-119171 can undergo substitution reactions where the acetyl group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major product formed from the oxidation reaction is resorufin, which is highly fluorescent and used in various assays .
Scientific Research Applications
WAY-119171 has several scientific research applications, including:
Biochemistry: It is used as a substrate for horseradish peroxidase in biochemical assays to detect hydrogen peroxide.
Cell Biology: The compound is used in cell-based assays to measure oxidative stress and reactive oxygen species levels.
Medical Research: WAY-119171 is used in diagnostic assays to detect peroxidase activity in biological samples.
Industrial Applications: The compound is used in various industrial processes that require the detection of hydrogen peroxide.
Mechanism of Action
The mechanism of action of WAY-119171 involves its reaction with hydrogen peroxide in the presence of horseradish peroxidase. The enzyme catalyzes the oxidation of WAY-119171 to produce resorufin, a highly fluorescent compound. This reaction is highly specific and sensitive, making WAY-119171 an excellent substrate for detecting hydrogen peroxide in various assays .
Comparison with Similar Compounds
WAY-119171 is similar to other phenoxazine derivatives, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and Amplex Red. These compounds also serve as substrates for horseradish peroxidase and produce fluorescent products upon reaction with hydrogen peroxide. WAY-119171 is unique in its stability and sensitivity, making it a preferred choice for many biochemical assays .
Similar compounds include:
- 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
- Amplex Red
- Resorufin derivatives
These compounds share similar chemical structures and reactivity but may differ in their stability, sensitivity, and specific applications .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAADSYODXCXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2843615.png)
![2-[(4-Fluorophenyl)methoxy]pyrimidine](/img/structure/B2843616.png)

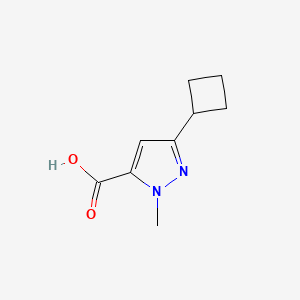
![3-{1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2843621.png)

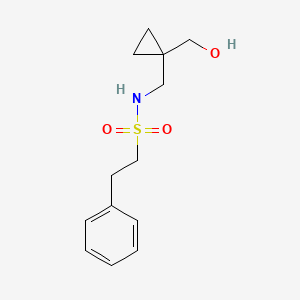
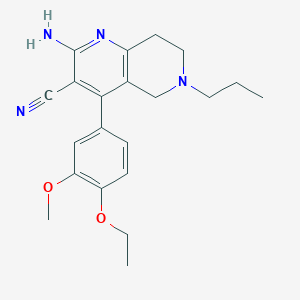
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)
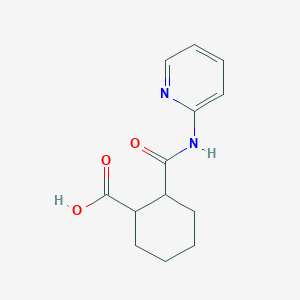
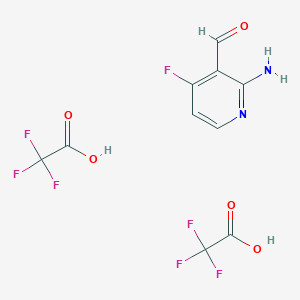
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)
